Welcome to the BenchChem Online Store!
molecular formula C11H11N3O4 B8356876 Methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate

Methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate

Cat. No. B8356876
M. Wt: 249.22 g/mol
InChI Key: FGOZWDICHQDFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253198B2

Procedure details

To a solution of methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate (D206) (700 mg, 2.81 mmol, 1 equiv) in MeOH (50 ml) and H2O (5 ml) was added 10% palladium on charcoal (50% wet, 400 mg, 28% w/w) and NH4COOH (1.77 g, 28.1 mmol, 10 equiv) and the resulting mixture was stirred at 70° C. for 30 min then cooled to room temperature. The catalyst was filtered off through a pad of celite and most of the MeOH was removed in vacuo. The residue was diluted with AcOEt and the organic layer was washed with a saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo to give methyl 4-amino-1-ethyl-1H-benzimidazole-6-carboxylate (D207) (500 mg, 81%) as a white solid which was used in the next step without further purification. [M+H]+=220.2, RT=2.17 min.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[CH:8]=[C:9]([C:15]([O:17][CH3:18])=[O:16])[CH:10]=[C:11]([N+:12]([O-])=O)[C:6]=2[N:5]=[CH:4]1)[CH3:2]>CO.O.[Pd]>[NH2:12][C:11]1[C:6]2[N:5]=[CH:4][N:3]([CH2:1][CH3:2])[C:7]=2[CH:8]=[C:9]([C:15]([O:17][CH3:18])=[O:16])[CH:10]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(C)N1C=NC2=C1C=C(C=C2[N+](=O)[O-])C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a pad of celite and most of the MeOH
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with AcOEt
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC(=CC=2N(C=NC21)CC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.